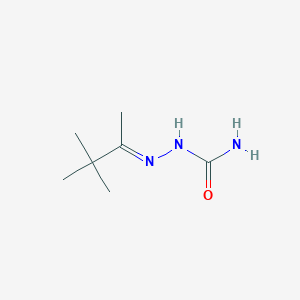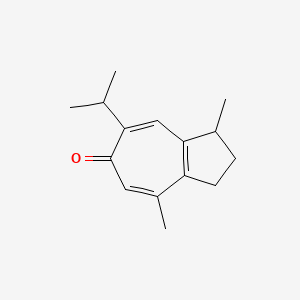
Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-dimethylbutan-2-ylideneamino)urea is an organic compound with the molecular formula C₇H₁₅N₃O It is a derivative of urea, where the urea moiety is substituted with a (3,3-dimethylbutan-2-ylideneamino) group
准备方法
Synthetic Routes and Reaction Conditions
(3,3-dimethylbutan-2-ylideneamino)urea can be synthesized through the reaction of pinacolone (3,3-dimethylbutan-2-one) with semicarbazide hydrochloride. The reaction typically involves the following steps:
- Dissolving semicarbazide hydrochloride in water.
- Adding pinacolone to the solution.
- Adjusting the pH to slightly acidic conditions using hydrochloric acid.
- Allowing the reaction to proceed at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of (3,3-dimethylbutan-2-ylideneamino)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
(3,3-dimethylbutan-2-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of (3,3-dimethylbutan-2-ylideneamino)urea.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
(3,3-dimethylbutan-2-ylideneamino)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3,3-dimethylbutan-2-ylideneamino)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(3,3-dimethylbutan-2-ylideneamino)quinolin-8-amine
- N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitro-aniline
- 4-amino-N-(3,3-dimethylbutan-2-ylideneamino)benzenesulfonamide
Uniqueness
(3,3-dimethylbutan-2-ylideneamino)urea is unique due to its specific substitution pattern and the presence of both urea and (3,3-dimethylbutan-2-ylideneamino) groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
[(E)-3,3-dimethylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+ |
InChI 键 |
HTSTUIRYBPIGNC-WEVVVXLNSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/C(C)(C)C |
规范 SMILES |
CC(=NNC(=O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)

![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)

![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)




![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)


